

Spectroscopic Profile of N-Isopropylbenzylamine: A Technical Guide

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Compound of Interest

Compound Name: **N-Isopropylbenzylamine**

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **N-Isopropylbenzylamine**, a secondary amine of significant interest in synthetic chemistry and forensic analysis. This document presents its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and a logical workflow for its identification.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **N-Isopropylbenzylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **N-Isopropylbenzylamine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.10 - 7.50	Multiplet	5H	-	Aromatic protons (C_6H_5)
3.770	Singlet	2H	-	Methylene protons (- CH_2-)
2.838	Septet	1H	6.2	Methine proton (- $CH-$)
1.088	Doublet	6H	6.2	Methyl protons (- $CH(CH_3)_2$)
1.25	Singlet	1H	-	Amine proton (- $NH-$)

Solvent: $CDCl_3$. Instrument Frequency: 90 MHz.[\[1\]](#)

Table 2: ^{13}C NMR Spectroscopic Data for **N-Isopropylbenzylamine**

Chemical Shift (δ) ppm	Assignment
140.8	Quaternary Aromatic Carbon (C-ipso)
128.3	Aromatic C-H (ortho/meta)
128.1	Aromatic C-H (ortho/meta)
126.8	Aromatic C-H (para)
53.4	Methylene Carbon (- CH_2-)
48.9	Methine Carbon (- $CH-$)
22.9	Methyl Carbons (- $CH(CH_3)_2$)

Solvent: $CDCl_3$. The chemical shifts for the aromatic carbons can vary slightly based on the specific ortho, meta, and para positions. Carbons attached to the amine nitrogen are typically

deshielded and appear in the 30-60 ppm range in the ^{13}C NMR spectrum.[\[2\]](#)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **N**-Isopropylbenzylamine

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3500	Medium, Sharp	N-H Stretch (Secondary Amine)
3020 - 3080	Medium	Aromatic C-H Stretch
2850 - 2970	Strong	Aliphatic C-H Stretch
1600, 1495, 1450	Medium-Weak	Aromatic C=C Bending
1125	Medium	C-N Stretch
700 - 750	Strong	C-H Out-of-plane Bending (Monosubstituted Benzene)

Secondary amines typically show a single sharp N-H stretching absorption band in the 3300 to 3500 cm⁻¹ region.[\[3\]](#)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data for **N**-Isopropylbenzylamine

m/z	Relative Intensity	Assignment
150	Moderate	[M+H] ⁺ (Molecular Ion)
134	Moderate	[M-CH ₃] ⁺
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)
58	High	[C ₃ H ₈ N] ⁺

The molecular ion peak is observed at m/z 150 ([M+H]⁺) in ESI-MS.[\[4\]](#)[\[5\]](#) The fragmentation pattern is characterized by the prominent tropylium ion at m/z 91 and another significant

fragment at m/z 58.[4][5]

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:

- Dissolve 5-25 mg of **N-Isopropylbenzylamine** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
- Ensure the final sample height in the NMR tube is between 4.5 and 5 cm.

- Instrumentation:

- A standard NMR spectrometer with a proton frequency of at least 300 MHz is recommended. The data presented was acquired on a 90 MHz instrument.[1]
- The instrument should be equipped with a probe capable of both ¹H and ¹³C detection.

- Data Acquisition:

- ¹H NMR:
 - Tune and shim the probe to optimize the magnetic field homogeneity.
 - Acquire the spectrum using a standard single-pulse experiment.

- Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 8-16 scans.
- Reference the spectrum to the residual CHCl_3 signal at 7.26 ppm.
- ^{13}C NMR:
 - Utilize a proton-decoupled pulse sequence.
 - A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration and instrument sensitivity.
 - Reference the spectrum to the CDCl_3 solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **N-Isopropylbenzylamine**.

Methodology:

- Sample Preparation:
 - As **N-Isopropylbenzylamine** is a liquid at room temperature, the spectrum can be obtained "neat" (undiluted).
 - Place one to two drops of the neat liquid between two clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.
- Instrumentation:
 - A Fourier-Transform Infrared (FTIR) spectrometer is used for data acquisition.
- Data Acquisition:
 - Record a background spectrum of the clean salt plates.
 - Place the sample assembly in the spectrometer's sample holder.
 - Acquire the sample spectrum over a typical range of $4000\text{-}600\text{ cm}^{-1}$.

- The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm^{-1}).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **N-Isopropylbenzylamine**, and to separate it from potential impurities or isomers.

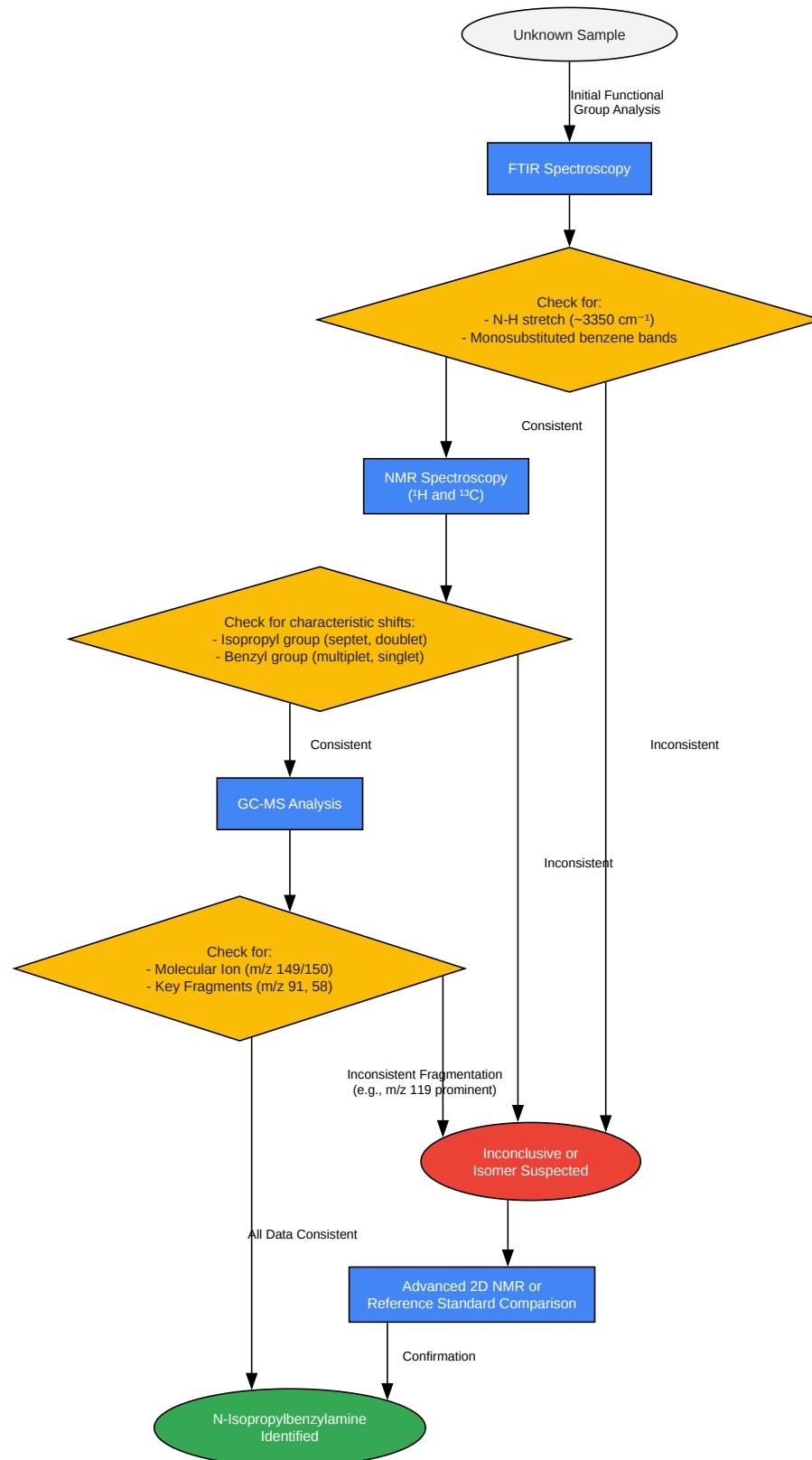
Methodology:

- Sample Preparation:
 - Prepare a dilute solution of **N-Isopropylbenzylamine** in a volatile organic solvent such as methanol or dichloromethane (e.g., 1 mg/mL).
 - Further dilute as necessary to fall within the linear range of the instrument.
- Instrumentation:
 - A gas chromatograph coupled to a mass spectrometer (GC-MS) system.
 - A non-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for the separation.
- Data Acquisition:
 - Gas Chromatography (GC) Conditions:
 - Injector Temperature: 250 °C
 - Carrier Gas: Helium at a constant flow rate.
 - Oven Temperature Program: Start at a suitable initial temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C.
 - Injection Mode: Split or splitless, depending on the sample concentration.
 - Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Analyzer: Quadrupole or Ion Trap.
- Scan Range: m/z 40-400.
- Ion Source Temperature: 230 °C.
- Transfer Line Temperature: 280 °C.

Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification of **N-Isopropylbenzylamine** and its differentiation from potential isomers, such as methamphetamine, with which it is sometimes confused.



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